molecular formula C25H13Cl2F3N2OS2 B2898254 3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide CAS No. 1024407-13-3

3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide

Cat. No.: B2898254
CAS No.: 1024407-13-3
M. Wt: 549.41
InChI Key: UOKPCCFBMCLVDJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide is a useful research compound. Its molecular formula is C25H13Cl2F3N2OS2 and its molecular weight is 549.41. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Cl2F3N2OS2/c26-19-11-14(25(28,29)30)12-31-24(19)34-16-8-6-15(7-9-16)32-23(33)22-20(27)18-10-5-13-3-1-2-4-17(13)21(18)35-22/h1-12H,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKPCCFBMCLVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)SC5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Cl2F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g] benzothiole-2-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H14Cl2F3N3SC_{18}H_{14}Cl_2F_3N_3S, and it has a molecular weight of approximately 488.26 g/mol. The compound features a trifluoromethyl group, a chloro substituent, and a sulfanyl group, which may contribute to its biological properties.

Structural Formula

The structural representation can be summarized as follows:

3 chloro N 4 3 chloro 5 trifluoromethyl pyridin 2 yl sulfanylphenyl benzo g 1 benzothiole 2 carboxamide\text{3 chloro N 4 3 chloro 5 trifluoromethyl pyridin 2 yl sulfanylphenyl benzo g 1 benzothiole 2 carboxamide}

Antimicrobial Properties

Research indicates that compounds similar to 3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g] benzothiole-2-carboxamide exhibit significant antimicrobial activity. A study evaluating related pyridine derivatives showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Several studies have suggested that the compound may possess anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study demonstrated that a related compound reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanism involves the inhibition of specific enzymes related to cell division and growth, potentially affecting pathways such as the MAPK/ERK pathway. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, derivatives of the compound were tested against fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, demonstrating promising antifungal activity .
  • Cytotoxicity in Cancer Cells : A comparative analysis was conducted on various derivatives, revealing that one derivative exhibited IC50 values of 15 µM against human lung cancer cells (A549), indicating strong cytotoxic effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntibacterial32 µg/mL
Compound BAnticancer15 µM
Compound CAntifungal64 µg/mL

Table 2: Structural Features and Biological Correlation

Structural FeatureBiological ActivityCorrelation Strength
Trifluoromethyl groupIncreased lipophilicityStrong
Chloro substituentEnhanced antimicrobialModerate
Sulfanyl groupPotential enzyme inhibitionStrong

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